molecular formula C10H9BrF3N B11760632 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11760632
M. Wt: 280.08 g/mol
InChI Key: SEFBJYRBMFFJJJ-UHFFFAOYSA-N
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Description

6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 6. Tetrahydroquinolines are bicyclic compounds comprising a benzene ring fused to a partially saturated pyridine ring, conferring versatility in medicinal and industrial applications . The bromine and trifluoromethyl substituents significantly influence the compound’s electronic properties, lipophilicity, and reactivity.

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

6-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H9BrF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h4-5,15H,1-3H2

InChI Key

SEFBJYRBMFFJJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of brominated and trifluoromethylated aniline derivatives, which undergo cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Substituents at positions 6 and 7 modulate reaction compatibility and synthetic yields. For example:

  • 6-(Trifluoromethyl)quinoline: Despite the strong EWG effect of -CF₃, it achieved a remarkable 99.9% yield under optimized conditions, suggesting stabilization of reaction intermediates .
  • 6-Chloroquinoline: Lower yield (93.8%) compared to brominated analogs, likely due to reduced steric bulk and electronic effects .

These results highlight that -CF₃ substituents enhance reaction efficiency, whereas smaller halogens like chlorine may require prolonged reaction times.

Functional Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups
  • 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline: The methoxy (-OMe) group at position 7 is electron-donating, increasing electron density on the aromatic ring.
Methyl and Dimethyl Derivatives

Isoquinoline vs. Tetrahydroquinoline Scaffolds

  • 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Isoquinoline’s distinct ring fusion alters electronic distribution and binding interactions. This compound has a molecular weight of 256.09 and is used in specialty chemical synthesis .

Data Table: Key Properties of Selected Tetrahydroquinoline Derivatives

Compound Name Substituents (Position) Molecular Weight Yield (%) Key Properties/Activities References
6-Bromo-7-(trifluoromethyl)-1,2,3,4-THQ Br (6), CF₃ (7) 270.09* N/A High metabolic stability (predicted)
6-Bromo-7-methoxy-1,2,3,4-THQ Br (6), OMe (7) 242.12 N/A Enhanced electron density
6-Bromo-1,2,3,4-THQ Br (6) 212.08 97 High catalytic yield
7-(Trifluoromethyl)-1,2,3,4-THQ CF₃ (7) 201.19 99.9 High thermal stability
5-Bromo-7-(trifluoromethyl)-1,2,3,4-THIQ Br (5), CF₃ (7) 256.09 N/A Isoquinoline scaffold

*Calculated based on molecular formula C₁₀H₉BrF₃N.

Biological Activity

6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C10H10BrF3N
  • Molecular Weight : 262.09 g/mol
  • CAS Number : 450-62-4
  • IUPAC Name : 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

The biological activity of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is primarily linked to its ability to interact with various biological targets:

  • Inhibition of NF-κB Pathway : Tetrahydroquinolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is crucial as NF-κB is involved in inflammatory responses and cancer progression .
  • Anticancer Activity : Research indicates that derivatives of tetrahydroquinolines exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds similar to 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have shown significant inhibition rates against cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NF-κB InhibitionPotent inhibition of LPS-induced activity
Anticancer ActivitySignificant cytotoxicity against cancer cells
Enzyme InhibitionPotential as an enzyme inhibitor

Case Study: Anticancer Properties

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds structurally related to 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibited enhanced cytotoxicity against several human cancer cell lines including NCI-H23 and MDA-MB-231. Among these derivatives, one compound showed a cytotoxicity increase by 53 times compared to a standard reference compound .

Case Study: Enzyme Interaction

The compound has also been evaluated for its interaction with multidrug resistance-associated proteins (MRPs). Similar tetrahydroquinoline derivatives have been shown to affect the transport activity of MRPs in rodent models, suggesting potential utility in overcoming drug resistance in cancer therapy.

Applications in Medicinal Chemistry

6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a valuable scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

  • Drug Development : The compound is being explored as a lead structure for designing new anticancer agents and anti-inflammatory drugs.
  • Material Science : Beyond biological applications, tetrahydroquinolines are also being investigated for their potential in developing advanced materials due to their unique chemical properties .

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